molecular formula C16H14O3 B2369741 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one CAS No. 328022-11-3

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Cat. No.: B2369741
CAS No.: 328022-11-3
M. Wt: 254.285
InChI Key: UKEUVKWLWUFVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a chemical compound with the molecular formula C16H14O3. This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one typically involves the reaction of 7,8,9,10-tetrahydro-benzo[c]chromen-6-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is unique due to its propargyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-prop-2-ynoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h1,7-8,10H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEUVKWLWUFVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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